4-Methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoic acid
Overview
Description
Boc-N-Methyl-Aspartic Acid Methyl Ester: is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with aspartic acid.
Protection of the Amino Group: The amino group of aspartic acid is protected using tert-butoxycarbonyl (Boc) to form Boc-Aspartic Acid.
Methylation: The carboxyl group is then methylated to form Boc-Aspartic Acid Methyl Ester.
N-Methylation: Finally, the nitrogen atom is methylated to produce Boc-N-Methyl-Aspartic Acid Methyl Ester.
Industrial Production Methods: The industrial production of Boc-N-Methyl-Aspartic Acid Methyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-N-Methyl-Aspartic Acid Methyl Ester can undergo oxidation reactions, particularly at the methyl group.
Reduction: The compound can be reduced to remove the Boc protective group.
Substitution: It can undergo substitution reactions where the Boc group is replaced with other protective groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic conditions, such as trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed:
Oxidation: Oxidized derivatives of Boc-N-Methyl-Aspartic Acid Methyl Ester.
Reduction: Deprotected N-Methyl-Aspartic Acid Methyl Ester.
Substitution: Various substituted derivatives depending on the protective group used.
Scientific Research Applications
Chemistry:
- Used in the synthesis of peptides and proteins.
- Acts as a building block in the development of novel compounds.
Biology:
- Studied for its role in enzyme-substrate interactions.
- Used in the study of protein folding and structure.
Medicine:
- Investigated for its potential in drug development.
- Used in the synthesis of peptide-based therapeutics.
Industry:
- Employed in the production of synthetic peptides for research and development.
- Used in the manufacture of peptide-based materials.
Mechanism of Action
Molecular Targets and Pathways:
- Boc-N-Methyl-Aspartic Acid Methyl Ester interacts with enzymes involved in peptide synthesis.
- It acts as a substrate for peptide bond formation, facilitating the elongation of peptide chains.
Comparison with Similar Compounds
Boc-Aspartic Acid Methyl Ester: Lacks the N-methyl group.
Boc-N-Methyl-Glutamic Acid Methyl Ester: Similar structure but with an additional methylene group in the side chain.
Fmoc-N-Methyl-Aspartic Acid Methyl Ester: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protective group instead of Boc.
Uniqueness:
- The presence of both Boc and methyl ester groups makes Boc-N-Methyl-Aspartic Acid Methyl Ester particularly useful in peptide synthesis.
- Its unique structure allows for selective reactions, making it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
4-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12(4)7(9(14)15)6-8(13)17-5/h7H,6H2,1-5H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLLENVINORKDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC(=O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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